molecular formula C10H20BrNO2 B1381645 tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate CAS No. 1397707-56-0

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

Cat. No.: B1381645
CAS No.: 1397707-56-0
M. Wt: 266.18 g/mol
InChI Key: AGIDVDMCVNOYCM-UHFFFAOYSA-N
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Biological Activity

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol. It is primarily utilized in biological research to investigate enzyme mechanisms and protein-ligand interactions, as well as in drug design and discovery processes. This article reviews its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles such as amines or thiols. This reactivity is crucial for its role in synthesizing biologically active molecules and studying their mechanisms.

Applications in Biological Research

  • Enzyme Mechanisms : The compound has been employed to elucidate the mechanisms of various enzymes by acting as a substrate or inhibitor.
  • Protein-Ligand Interactions : It is used to probe interactions between proteins and ligands, contributing to the understanding of binding affinities and selectivity.
  • Drug Development : Its structural characteristics make it a valuable building block in the synthesis of carbamate-based pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential in therapeutic applications against metabolic disorders.
  • Protein Binding Studies : A study utilizing surface plasmon resonance indicated that this compound binds selectively to specific protein targets, suggesting its utility in drug design for targeted therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

Compound NameKey FeaturesBiological Activity
tert-Butyl (3-bromo-2-methylpropyl)carbamateFewer steric hindrancesModerate enzyme inhibition
tert-Butyl N-(3-bromopropyl)carbamateLinear structureLimited protein interaction
This compound Enhanced steric hindrance due to two methyl groupsStrong enzyme inhibition and selective binding

Properties

IUPAC Name

tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIDVDMCVNOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397707-56-0
Record name tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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